L-Seryl-L-phenylalanyl-L-lysyl-L-methionine

Description

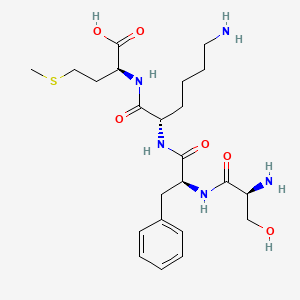

L-Seryl-L-phenylalanyl-L-lysyl-L-methionine is a tetrapeptide composed of serine (Ser), phenylalanine (Phe), lysine (Lys), and methionine (Met) residues linked via peptide bonds. Methionine, a sulfur-containing amino acid, is critical in methylation reactions, protein synthesis, and antioxidant pathways . Peptides incorporating methionine, such as SPKM, may play roles in enzymatic processes, cellular signaling, or therapeutic applications, though further research is required to elucidate its exact biological functions .

Properties

CAS No. |

798540-06-4 |

|---|---|

Molecular Formula |

C23H37N5O6S |

Molecular Weight |

511.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C23H37N5O6S/c1-35-12-10-18(23(33)34)27-21(31)17(9-5-6-11-24)26-22(32)19(28-20(30)16(25)14-29)13-15-7-3-2-4-8-15/h2-4,7-8,16-19,29H,5-6,9-14,24-25H2,1H3,(H,26,32)(H,27,31)(H,28,30)(H,33,34)/t16-,17-,18-,19-/m0/s1 |

InChI Key |

GXKNIGGTFJRSNW-VJANTYMQSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-phenylalanyl-L-lysyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, L-methionine, is attached to the resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (L-lysine) is coupled using a coupling reagent such as HBTU or DIC.

Repetition: The deprotection and coupling steps are repeated for L-phenylalanine and L-serine.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.

Chemical Reactions Analysis

2.1. Protection and Coupling Reactions

-

Protection of Amino Groups : Amino acids are protected using groups like carbobenzoxy (Cbz) or tosyl to prevent unwanted reactions during peptide synthesis.

-

Coupling Reactions : Protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or acid chlorides to form peptide bonds.

-

Removal of Protective Groups : Protective groups are removed using methods like hydrogenation or treatment with acids/bases to yield the final peptide.

Chemical Reactions Involving Methionine

Methionine is an essential amino acid that plays a crucial role in various biochemical pathways, including the synthesis of cysteine via the transsulfuration pathway .

3.1. Transsulfuration Pathway

-

Homocysteine Formation : Methionine can be converted to homocysteine, which is then converted to cystathionine by cystathionine-γ-synthase.

-

Cysteine Production : Cystathionine is cleaved by cystathionine-β-lyase to produce cysteine.

3.2. Role in Antioxidant Defense

Methionine is involved in the synthesis of glutathione, a key antioxidant in cells, through its conversion to cysteine .

Biological Significance of Peptides

Peptides like L-Seryl-L-phenylalanyl-L-lysyl-L-methionine can have various biological functions, including roles in protein synthesis, immune response, and antioxidant defense.

4.1. Immune Response

Peptides can act as immunomodulators, influencing the activity of immune cells and the production of cytokines.

4.2. Antioxidant Defense

Methionine's role in glutathione synthesis highlights its importance in protecting cells from oxidative stress.

Data Tables

While specific data on this compound is limited, general data on peptide synthesis and methionine metabolism can be summarized as follows:

| Compound | Chemical Reaction | Biological Significance |

|---|---|---|

| Methionine | Transsulfuration pathway | Antioxidant defense via glutathione synthesis |

| Peptides | Coupling reactions using DCC | Protein synthesis, immune modulation |

Scientific Research Applications

L-Seryl-L-phenylalanyl-L-lysyl-L-methionine is a peptide composed of four amino acids: serine, phenylalanine, lysine, and methionine. This compound has garnered interest in various scientific fields due to its potential applications in pharmaceuticals and biotechnology. Below is a detailed exploration of its applications, supported by data tables and case studies.

Therapeutic Properties

This compound has been investigated for its therapeutic properties, particularly in the context of drug development. Peptides like this one can exhibit biological activities that make them suitable candidates for new medications. For instance, certain peptide sequences have been shown to possess vasodilatory and hypotensive effects, which are beneficial in treating cardiovascular diseases .

Drug Delivery Systems

Peptides are increasingly being used in drug delivery systems due to their ability to enhance the solubility and bioavailability of therapeutic agents. This compound can be incorporated into nanocarriers or liposomes to facilitate targeted delivery of drugs to specific tissues or cells, improving therapeutic outcomes while minimizing side effects .

Biomolecular Research

In biomolecular research, this compound can serve as a model for studying protein interactions and folding mechanisms. Its unique sequence allows researchers to investigate how specific amino acid arrangements influence protein structure and function, which is critical for understanding various biological processes .

Data Table: Comparison of Peptide Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Therapeutic Properties | Potential treatment for cardiovascular diseases | Vasodilatory effects |

| Drug Delivery Systems | Enhances solubility and bioavailability of drugs | Targeted cancer therapies |

| Biomolecular Research | Study of protein interactions and folding mechanisms | Investigating enzyme activity |

Case Study 1: Vasodilatory Effects

A study conducted on similar peptides demonstrated significant vasodilatory effects when administered in animal models. The findings suggest that this compound may possess similar properties, warranting further investigation into its potential as a therapeutic agent for hypertension management .

Case Study 2: Drug Delivery Efficacy

Research on peptide-based drug delivery systems has shown that incorporating peptides like this compound into liposomal formulations can improve the pharmacokinetics of anticancer drugs. In vitro studies indicated enhanced cellular uptake and retention of the drug within cancer cells, leading to increased cytotoxicity compared to conventional delivery methods .

Case Study 3: Protein Interaction Studies

In a biomolecular context, peptides similar to this compound have been used to elucidate mechanisms of protein-ligand interactions. These studies have provided insights into how specific amino acid sequences affect binding affinity and specificity, which is crucial for drug design .

Mechanism of Action

The mechanism of action of L-Seryl-L-phenylalanyl-L-lysyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

S-Adenosyl-L-Methionine (SAMe)

Structural Differences: SAMe is a methionine derivative with an adenosyl group attached to the sulfur atom, forming a sulfonium ion. In contrast, SPKM is a linear tetrapeptide without modifications. Functional Roles: SAMe serves as a universal methyl donor in RNA, DNA, and protein methylation, critical for epigenetic regulation and neurotransmitter synthesis . SPKM, as a peptide, may participate in substrate-enzyme interactions or structural roles rather than direct methylation. Research Findings: Liver tissues exhibit higher SAMe-dependent methylation activity compared to hepatomas, suggesting tissue-specific metabolic disparities .

L-Selenomethionine

Structural Differences: L-Selenomethionine replaces methionine’s sulfur atom with selenium, altering redox properties and metal-binding affinity . Functional Roles: Used in X-ray crystallography to solve phase problems and as an antioxidant via glutathione peroxidase activation. SPKM lacks selenium’s unique electronic properties, limiting its utility in crystallography. Applications: L-Selenomethionine is prioritized in structural biology, whereas SPKM’s applications are undefined but may relate to methionine transport or peptide-based therapeutics .

N-Ac-DL-Methionine

Structural Differences : This acetylated methionine derivative lacks peptide bonds, enhancing solubility and enzymatic processing .

Functional Roles : Used in industrial separation processes. Ion-exchange chromatography efficiently isolates L-Methionine and N-Ac-D-Methionine from enzymatic hydrolysates, achieving >85% recovery . SPKM’s separation would require distinct methods due to its peptide backbone.

Other Methionine-Containing Peptides

- N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl... (CAS 581-05-5): A 13-residue peptide with acetylated termini, likely influencing protease resistance and bioavailability . SPKM’s shorter chain may facilitate faster degradation or absorption.

Isotopic Methionine Derivatives

L-[1-¹¹C]Methionine and L-methyl-[¹¹C]methionine are used in positron emission tomography (PET) to measure protein synthesis rates. The methyl-labeled variant shows higher incorporation in liver proteins, while carboxyl-labeled methionine is more prevalent in brain and tumor tissues . SPKM’s methionine residue could similarly be radiolabeled for tracking peptide metabolism in vivo.

Comparative Data Table

*CAS 628723-73-9

Key Research Insights

- Methylation Specificity : SAMe’s methyltransferase activity varies between tissues, highlighting the importance of methionine derivatives in metabolic regulation .

- Isotope Tracking : Methionine’s labeling position (methyl vs. carboxyl) affects its incorporation into proteins, a consideration for studying SPKM’s metabolic fate .

- Industrial Applications : N-Ac-DL-Methionine’s efficient separation underscores the need for tailored purification methods for methionine-containing peptides like SPKM .

Biological Activity

L-Seryl-L-phenylalanyl-L-lysyl-L-methionine is a peptide composed of four amino acids: serine, phenylalanine, lysine, and methionine. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Amino Acid Transport : Research indicates that methionine and lysine transport systems in the intestine are regulated by dietary intake, affecting their bioavailability and utilization in metabolic processes . This regulation may influence the efficacy of peptides containing these amino acids.

- Protein Synthesis : The incorporation of L-methionine into proteins is critical for various cellular functions. Studies have shown that methionine plays a significant role in protein synthesis rates, particularly in tumor tissues . The presence of phenylalanine and lysine may enhance this effect by facilitating the incorporation of other amino acids.

- Vasodilatory Effects : Certain peptides, including those similar to this compound, have demonstrated vasodilatory properties. This activity is essential for regulating blood flow and pressure .

Biological Effects

The specific biological effects associated with this compound include:

- Antioxidant Activity : Methionine is known for its role in antioxidant defense systems. It can contribute to the reduction of oxidative stress within cells.

- Cell Proliferation : The peptide may influence cell growth and proliferation, particularly in muscle and immune cells, due to its amino acid composition.

- Neurological Implications : Given the role of phenylalanine in neurotransmitter synthesis, this peptide could have implications for neurological health.

Table 1: Amino Acid Composition and Properties

| Amino Acid | Abbreviation | Molecular Weight (g/mol) | Role in Biological Activity |

|---|---|---|---|

| Serine | Ser | 105.09 | Protein synthesis, signaling |

| Phenylalanine | Phe | 165.19 | Precursor for neurotransmitters |

| Lysine | Lys | 146.19 | Protein synthesis, immune function |

| Methionine | Met | 149.21 | Antioxidant activity, methyl donor |

Table 2: Summary of Biological Effects

| Effect | Description |

|---|---|

| Antioxidant Activity | Reduces oxidative stress |

| Cell Proliferation | Promotes growth in muscle and immune cells |

| Vasodilatory Activity | Regulates blood flow and pressure |

| Neurotransmitter Synthesis | Influences levels of dopamine and norepinephrine |

Case Study 1: Methionine Supplementation in Poultry

A study investigated the effects of methionine supplementation on growth performance in chickens. Results indicated that while methionine supplementation did not significantly affect body weight or food utilization efficiency, it did alter amino acid transport mechanisms . This suggests that the presence of methionine can modulate intestinal absorption pathways.

Case Study 2: Tumor Growth and Amino Acid Incorporation

In a comparative study on tumor-bearing mice, researchers assessed the incorporation rates of various amino acids into proteins within tumors. The study found that L-methionine exhibited higher uptake compared to other amino acids, indicating its potential role in enhancing protein synthesis within malignant tissues . This underscores the importance of methionine-containing peptides like this compound in cancer biology.

Q & A

Q. What are the recommended methodologies for synthesizing L-Seryl-L-phenylalanyl-L-lysyl-L-methionine, and how can purity be optimized?

Solid-phase peptide synthesis (SPPS) is commonly used, employing Fmoc/t-Bu chemistry for stepwise assembly. Critical steps include:

- Coupling Efficiency : Use HOBt/DIC activation for serine and lysine residues to minimize racemization .

- Purity Optimization : Purify via reversed-phase HPLC (C18 column) with a gradient of 0.1% TFA in water/acetonitrile. Monitor purity (>95%) using LC-MS (e.g., ESI-TOF for exact mass verification, expected m/z ~569.3 [M+2H]²⁺) .

- Deprotection : Treat with TFA/water/TIS (95:2.5:2.5) to remove side-chain protecting groups without methionine oxidation .

Q. How should researchers characterize the stability of this tetrapeptide under varying pH and temperature conditions?

Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC, noting methionine oxidation at pH >7 .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>170°C predicted) .

- Storage Recommendations : Lyophilize and store at -20°C under argon to prevent disulfide formation or oxidation .

Q. What analytical techniques are critical for confirming the structural integrity of this peptide?

- Circular Dichroism (CD) : Assess secondary structure in aqueous solution (190–250 nm range) to detect β-sheet or random coil tendencies .

- NMR Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ to verify stereochemistry (e.g., δ 1.8–2.2 ppm for methionine methyl groups) .

- Amino Acid Analysis (AAA) : Hydrolyze with 6N HCl (110°C, 24h) and quantify residues via ion-exchange chromatography .

Advanced Research Questions

Q. How can enzymatic assays be designed to study the functional interactions of this peptide with proteases or receptors?

- Protease Susceptibility : Use trypsin (specific for lysine) or chymotrypsin (phenylalanine cleavage) in kinetic assays (20–37°C, pH 7.4). Monitor hydrolysis via fluorescence (e.g., FITC-labeled peptide) .

- Receptor Binding : Radiolabel the peptide with ³H-methionine and perform competitive binding assays against known ligands (e.g., GPCRs) .

- Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ or Kd values .

Q. What computational approaches are suitable for predicting the peptide’s interaction with lipid bilayers or protein targets?

- Molecular Dynamics (MD) : Simulate in a POPC bilayer (GROMACS) to analyze membrane penetration. Focus on lysine’s positive charge anchoring to phosphate groups .

- Docking Studies (AutoDock Vina) : Model interactions with albumin (PDB ID: 1AO6) to predict binding pockets near methionine residues .

- QM/MM Calculations : Evaluate methionine’s sulfur participation in redox reactions (e.g., ROS scavenging) .

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide?

- Meta-Analysis : Aggregate data from assays (e.g., antimicrobial or antioxidant studies) and apply Fisher’s exact test to identify statistically significant trends .

- Batch Variability : Compare peptide batches using MALDI-TOF and AAA to rule out synthesis artifacts .

- Cell-Based Assays : Standardize cell lines (e.g., HEK293) and negative controls (scrambled peptide) to minimize false positives .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound in vitro?

- PPE : Use nitrile gloves and lab coats; avoid latex due to solvent compatibility issues .

- Ventilation : Perform weighing in a fume hood to prevent inhalation of lyophilized powder .

- Waste Disposal : Quench excess TFA with 5% sodium bicarbonate before disposal .

Q. How should researchers design dose-response studies to evaluate the peptide’s cytotoxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.